
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound belonging to the triazolidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and carbonyl compounds.
Condensation Reactions: Involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: For controlled synthesis and monitoring.
Continuous Flow Processing: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxides.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazolidine oxides.
Reduction: Could produce triazolidine derivatives with altered functional groups.
Substitution: Results in compounds with new substituents replacing original groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: In the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymatic reactions.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolidine-3,5-dione: A parent compound with similar structural features.
4-Methyl-1,2,4-triazolidine-3,5-dione: A simpler analog with fewer substituents.
1-(3-Methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione: Another analog with different substituent patterns.
Uniqueness
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged for specialized applications in research and industry.
Propiedades
Número CAS |
88521-92-0 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)7(3)5-12-9(14)11(4)8(13)10-12/h6H,3,5H2,1-2,4H3,(H,10,13) |
Clave InChI |
QDJIIGXCVSQZMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C)CN1C(=O)N(C(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)


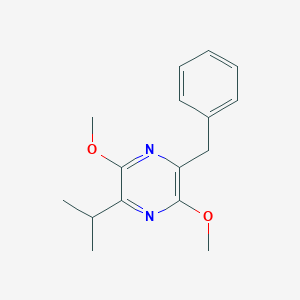
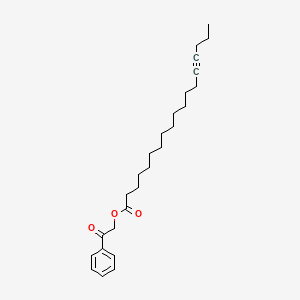
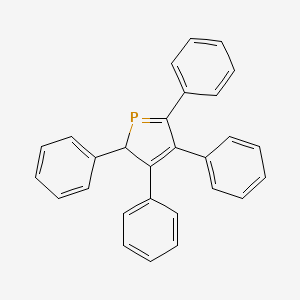
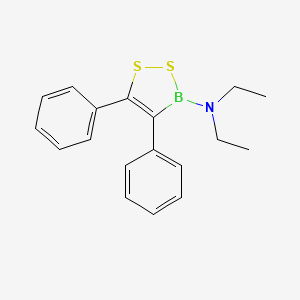
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
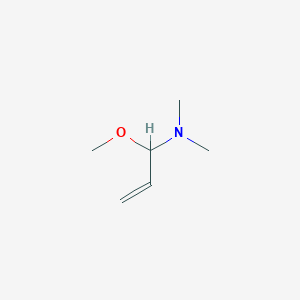
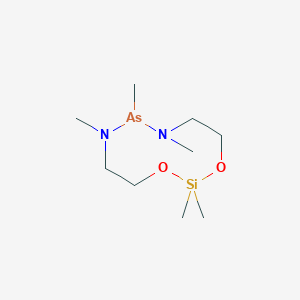

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)

